molecular formula C11H10O3 B8302568 methyl 2H-chromene-5-carboxylate

methyl 2H-chromene-5-carboxylate

Cat. No.: B8302568
M. Wt: 190.19 g/mol
InChI Key: NCYVCBWYMKECRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2H-chromene-5-carboxylate is a derivative of 2H-chromene, an important class of oxygen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 2H-chromene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanones, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2H-chromene-5-carboxylate

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2-6H,7H2,1H3

InChI Key

NCYVCBWYMKECRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CCOC2=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-prop-2-ynyloxy-benzoic acid methyl ester (10.5 mmol) in N,N-diethylaniline (20 mL) is heated to reflux for 15 h. The mixture is cooled to RT, diluted with ether and washed with aq. HCl (5%) and brine. The solvents are removed in vacuo and the residue is purified by FC (heptane to heptane/EtOAc 95/5) to give the desired chromene derivative. 1H-NMR (CDCl3): δ=3.91 (s, 3H); 4.80 (bs, 2H); 5.93-5.98 (m, 1H); 6.99 (d, J=8.03 Hz, 1H); 7.16 (t, J=7.66 Hz, 1H); 7.34 (d, J=10.3 Hz, 1H); 7.50 (d, J=7.28 Hz, 1H).
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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